4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol

Chiral resolution Enantiomeric purity Medicinal chemistry building blocks

Generic 2-aminobenzimidazoles lack the phenolic hydroxy and ethyl linker, altering reactivity. This benzimidazole-phenol hybrid (C₁₅H₁₅N₃O, MW 253.30) provides a pharmacophore with a flexible primary amine tether for divergent synthesis toward kinase inhibitor scaffolds. - Racemic free base, ≥95% purity - Distinct from ketone-linked analogs (e.g., aminomebendazole) - Strict 2-8°C storage, sealed dry conditions - Enantiomer (S-form) and diHCl salt available for chiral/ salt-form differentiation

Molecular Formula C15H15N3O
Molecular Weight 253.305
CAS No. 108787-14-0
Cat. No. B2864224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol
CAS108787-14-0
Molecular FormulaC15H15N3O
Molecular Weight253.305
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C15H15N3O/c16-12(9-10-5-7-11(19)8-6-10)15-17-13-3-1-2-4-14(13)18-15/h1-8,12,19H,9,16H2,(H,17,18)
InChIKeyJADRDLCJAMHPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Identity and Physicochemical Baseline


4-[2-Amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol (CAS 108787-14-0; synonym: 4-[2-amino-2-(1H-benzimidazol-2-yl)ethyl]phenol) is a benzimidazole-phenol hybrid with the molecular formula C₁₅H₁₅N₃O and a molecular weight of 253.30 g/mol . This racemic compound is supplied as a free base, typically at ≥95% purity, with recommended storage at 2–8 °C in sealed, dry conditions to preserve integrity . The commercial landscape includes a chiral (S)-enantiomer (CAS 59592-32-4) and a dihydrochloride salt form (CAS 1193387-10-8), establishing a procurement framework built on stereochemical and salt-form differentiation rather than commodity selection .

Why Benzimidazole-Phenol Analogs Cannot Substitute


Procurement decisions for benzimidazole-phenol building blocks frequently conflate structurally related analogs under the assumption of functional interchangeability. However, the specific substitution pattern of 4-[2-amino-2-(1H-1,3-benzodiazol-2-yl)ethyl]phenol—a primary amine at the alpha carbon linking a phenol to a benzimidazole—defines a pharmacophore distinct from common comparators such as aminomebendazole (2-amino-5-benzoylbenzimidazole) or albendazole metabolites [1]. Where aminomebendazole presents a ketone-linked phenyl ring (Molecular Weight: 237.26 g/mol) [1], the target compound offers a flexible amine tether that enables divergent synthetic elaboration toward kinase inhibitor scaffolds [2]. Substituting a generic 2-aminobenzimidazole lacking the phenolic hydroxy or the ethyl linker would result in a fundamentally different building block with altered reactivity, stereoelectronic properties, and biological target engagement. The comparative evidence below quantifies these differentiation dimensions across purity, stereochemistry, and application-specific performance.

Head-to-Head Comparative Evidence


Racemate vs. (S)-Enantiomer Differentiation

Pharmaceutical research frequently requires defined stereochemistry. The racemic free base (CAS 108787-14-0) and the (S)-enantiomer (CAS 59592-32-4) represent distinct procurement endpoints with different analytical properties. The (S)-enantiomer exhibits a melting point of 176–177 °C (recrystallized from ethyl acetate), while a melting point is not reported for the racemate, precluding direct thermal comparison but establishing a differentiating physical constant for the chiral form . Procurement of the racemate as a synthetic intermediate allows for subsequent chiral resolution, whereas the (S)-enantiomer offers a pre-resolved starting point that eliminates the need for chiral chromatography .

Chiral resolution Enantiomeric purity Medicinal chemistry building blocks

Free Base vs. Dihydrochloride Salt Selection

The dihydrochloride salt (CAS 1193387-10-8; Molecular Weight: 326.22 g/mol) is reported to be soluble in water, a property not shared by the free base (CAS 108787-14-0; Molecular Weight: 253.30 g/mol), which is typically a solid requiring organic solvents for dissolution . This solubility differential affects both in vitro assay compatibility and the feasibility of direct use in aqueous biological buffers. The free base, however, avoids counterion interference in reactions sensitive to chloride or acidic conditions, making it preferable for further synthetic derivatization .

Salt screening Aqueous solubility Formulation

Antimalarial Pharmacophore Advantage Over Aminomebendazole

A focused library of 2-aminobenzimidazoles bearing N1-substituted phenol groups demonstrated potent antiplasmodial activity, with the most active compound (3r, containing a 4,5-dimethylphenol substituent) achieving an IC₅₀ of 6.4 ± 0.5 nM against P. falciparum 3D7—a 12-fold improvement over the parent scaffold [1]. The phenol moiety was identified as crucial for pharmacophore activity. In contrast, aminomebendazole (CAS 52329-60-9), which replaces the phenol with a benzoyl group, lacks this activity-enhancing structural feature and is primarily used as a reference standard for mebendazole metabolite analysis rather than as an active pharmacophore [2]. While direct IC₅₀ data for CAS 108787-14-0 itself are not available in primary literature, the class-level inference positions the phenol-bearing scaffold as a privileged chemotype for antimalarial lead optimization relative to benzoyl-substituted analogs [1][2].

Antimalarial drug discovery 2-Aminobenzimidazole pharmacophore Structure-activity relationships

Procurement-Driven Application Scenarios


Racemic Scaffold for Lead Optimization

Direct Procurement of the (S)-Enantiomer

Dihydrochloride Salt for Aqueous Assays

Intermediate for Kinase Inhibitor Synthesis

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